3-[3-(Trifluoromethoxy)phenyl]-1-propene
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Overview
Description
3-[3-(Trifluoromethoxy)phenyl]-1-propene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethoxy)phenyl]-1-propene typically involves the introduction of the trifluoromethoxy group into the phenyl ring, followed by the formation of the propene chain. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. This can be achieved through nucleophilic substitution reactions where a trifluoromethoxy group is substituted onto a suitable precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is crucial in industrial settings to meet the demand for high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethoxy)phenyl]-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the propene chain into a saturated alkane.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes.
Scientific Research Applications
3-[3-(Trifluoromethoxy)phenyl]-1-propene has diverse applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethoxy)phenyl]-1-propene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(Trifluoromethoxy)benzene: This compound shares the trifluoromethoxy group but lacks the propene chain, making it less reactive in certain contexts.
3-(Trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of a propene chain, leading to different reactivity and applications.
3-(Trifluoromethoxy)phenol: Contains a hydroxyl group instead of a propene chain, which significantly alters its chemical properties and applications.
Uniqueness
3-[3-(Trifluoromethoxy)phenyl]-1-propene is unique due to the combination of the trifluoromethoxy group and the propene chain. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications across different fields.
Properties
IUPAC Name |
1-prop-2-enyl-3-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-2-4-8-5-3-6-9(7-8)14-10(11,12)13/h2-3,5-7H,1,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIQPJTULPSTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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